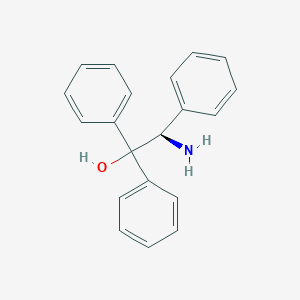
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Cbz-3-Aminopyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the pyrrolidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-3-Aminopyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-3-Aminopyrrolidine.
Protection: The amino group of ®-3-Aminopyrrolidine is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting ®-3-Aminopyrrolidine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of Hydrochloride Salt: The protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-Cbz-3-Aminopyrrolidine hydrochloride follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ®-3-Aminopyrrolidine are reacted with benzyl chloroformate.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: The purified product is treated with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-1-Cbz-3-Aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Cbz group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) is commonly used for the removal of the Cbz group.
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid can be used for deprotection.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
The major products formed from these reactions include:
Free Amine: Obtained after deprotection of the Cbz group.
Reduced Derivatives: Various reduced forms depending on the reducing agent used.
Oxidized Products: Different oxides formed through oxidation reactions.
Scientific Research Applications
®-1-Cbz-3-Aminopyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-Cbz-3-Aminopyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound acts as a precursor or intermediate in the synthesis of bioactive molecules. Its effects are mediated through the formation of covalent bonds with target proteins or enzymes, leading to modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Modification: It can modify proteins through covalent attachment, altering their function.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride: The enantiomer of ®-1-Cbz-3-Aminopyrrolidine hydrochloride.
N-Boc-3-Aminopyrrolidine: Another protected form of 3-Aminopyrrolidine with a tert-butoxycarbonyl (Boc) group.
3-Aminopyrrolidine: The unprotected form of the compound.
Uniqueness
®-1-Cbz-3-Aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the Cbz protecting group. This makes it particularly useful in asymmetric synthesis and in the preparation of chiral compounds. The Cbz group provides stability and can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl (3R)-3-aminopyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQVBYGRFHOBNO-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)








![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)
